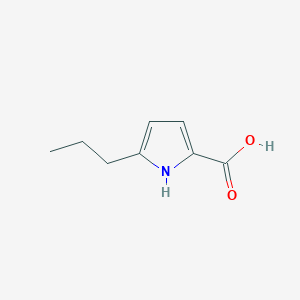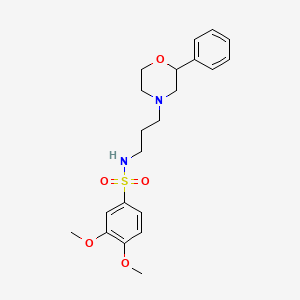![molecular formula C15H11F3N2O3S B2903630 2,5-difluoro-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]benzene-1-sulfonamide CAS No. 1796918-69-8](/img/structure/B2903630.png)
2,5-difluoro-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-difluoro-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]benzene-1-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is a sulfonamide derivative that has been synthesized through a multi-step process involving various chemical reactions.
Mécanisme D'action
The mechanism of action of 2,5-difluoro-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]benzene-1-sulfonamide is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and bacteria. It has also been found to modulate the immune response and reduce inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2,5-difluoro-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]benzene-1-sulfonamide has various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and bacteria. It has also been found to modulate the immune response and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,5-difluoro-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]benzene-1-sulfonamide in lab experiments include its potent anti-inflammatory and antibacterial properties, as well as its potential as a treatment for cancer. However, there are some limitations to using this compound in lab experiments. One of the main limitations is the lack of research on its toxicity and side effects.
Orientations Futures
There are several future directions for research on 2,5-difluoro-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]benzene-1-sulfonamide. Some of these include:
- Further studies on the mechanism of action of this compound
- Research on the toxicity and side effects of this compound
- Studies on the potential of this compound as a treatment for other diseases such as viral infections and autoimmune disorders
- Development of new synthetic methods for this compound to improve its yield and purity
- Investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo.
Méthodes De Synthèse
The synthesis of 2,5-difluoro-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]benzene-1-sulfonamide is a multi-step process that involves various chemical reactions. The first step involves the reaction of 4-fluoroacetophenone with ethyl oxalyl chloride in the presence of aluminum chloride to form ethyl 4-fluoro-3-oxobutanoate. This intermediate product is then reacted with hydrazine hydrate to form ethyl 4-fluoro-3-hydrazinobutanoate. The next step involves the reaction of this intermediate product with 2,5-difluoro-4-nitrobenzenesulfonyl chloride in the presence of triethylamine to form 2,5-difluoro-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]benzene-1-sulfonamide.
Applications De Recherche Scientifique
2,5-difluoro-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]benzene-1-sulfonamide has potential applications in the field of medicine. It has been studied for its potential as a treatment for various diseases such as cancer, inflammation, and bacterial infections. Studies have shown that this compound has potent anti-inflammatory and antibacterial properties. It has also been found to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
2,5-difluoro-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O3S/c16-9-1-4-11(5-2-9)20-8-13(15(20)21)19-24(22,23)14-7-10(17)3-6-12(14)18/h1-7,13,19H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVYJTAWGXVRPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N1C2=CC=C(C=C2)F)NS(=O)(=O)C3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-difluoro-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]benzene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-bromo-2-fluorophenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2903549.png)
![2-[4-amino-5-(3,4-dimethylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2903550.png)
![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2903553.png)



![2,4-dichloro-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzenecarbohydrazide](/img/structure/B2903561.png)



![6-Iodobenzo[d]isothiazol-3-amine](/img/structure/B2903568.png)
